1-(4-Bromophenyl)cyclopropanecarboxamide
Overview
Description
1-(4-Bromophenyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C10H10BrNO and a molecular weight of 240.1 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring attached to a carboxamide group and a 4-bromophenyl group . The InChI code for the compound is 1S/C10H10BrNO/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H2,12,13) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the available resources .Scientific Research Applications
Enzyme Inhibition and Potential for Cancer Treatment
1-(4-Bromophenyl)cyclopropanecarboxamide and its derivatives have been studied for their inhibitory effects on various enzymes, with a particular focus on cancer treatment. For instance, dimethoxybromophenol derivatives incorporating cyclopropane moieties have shown significant inhibitory effects on carbonic anhydrase isoenzymes, important in various physiological processes including tumorigenesis (Boztaş et al., 2015). Additionally, novel bromophenol derivatives, like BOS-102, demonstrated potent anticancer activities against human lung cancer cell lines by inducing cell cycle arrest and apoptosis through the ROS-mediated PI3K/Akt and MAPK signaling pathways (Guo et al., 2018).
Structural Analysis and Antiproliferative Activity
Researchers have synthesized and analyzed the crystal structure of certain cyclopropanecarboxamide derivatives, discovering notable antiproliferative activity against cancer cell lines (Lu et al., 2021). This emphasizes the compound's potential in developing anticancer drugs.
Neuropharmacological Potential
Certain derivatives of this compound have been explored for their potential antidepressant effects. For example, a series of derivatives were evaluated and found to show promise as antidepressants, with some showing more activity than established drugs like imipramine and desipramine (Bonnaud et al., 1987).
Application in MALDI Imaging
The compound has also found application in matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI MSI), where it was used to profile the distribution of a related compound in rat brain tissue sections, offering insights into the drug distribution and potential therapeutic effects (Goodwin et al., 2010).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using the compound only in well-ventilated areas .
Properties
IUPAC Name |
1-(4-bromophenyl)cyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBHXXBBDYMULJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655772 | |
Record name | 1-(4-Bromophenyl)cyclopropane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847361-67-5 | |
Record name | 1-(4-Bromophenyl)cyclopropane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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